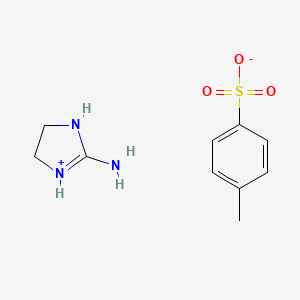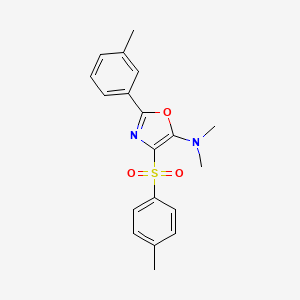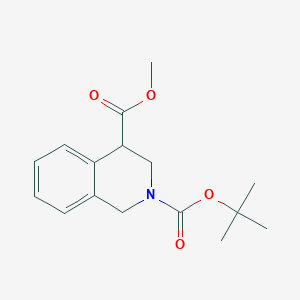![molecular formula C19H14Cl2N2O B2854649 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-20-5](/img/structure/B2854649.png)
2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound that belongs to the class of cinnolines This compound is characterized by the presence of a dichlorobenzyl group attached to a dihydrobenzo[h]cinnolinone core
准备方法
The synthesis of 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the dihydrobenzo[h]cinnolinone core.
Final assembly: The dichlorobenzyl group is then attached to the dihydrobenzo[h]cinnolinone core under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
化学反应分析
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are critical for cell survival and proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can be compared with other similar compounds, such as:
2,3-Dichlorobenzoyl chloride: This compound is structurally similar but lacks the cinnolinone core, making it less complex and with different reactivity.
3,4-Dichlorobenzoyl chloride: Similar to 2,3-dichlorobenzoyl chloride, this compound also lacks the cinnolinone core and has different chemical properties.
2,4-Dichlorobenzyl chloride: This compound has a similar dichlorobenzyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of the dichlorobenzyl group and the dihydrobenzo[h]cinnolinone core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-8-5-12(9-17(16)21)11-23-18(24)10-14-7-6-13-3-1-2-4-15(13)19(14)22-23/h1-5,8-10H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMPQOULYZFNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2854567.png)
![N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2854568.png)
![5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2854570.png)

![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)
![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)

![ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2854586.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)
